molecular formula C24H20BrClN2O2 B11560646 4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol

4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol

Cat. No.: B11560646
M. Wt: 483.8 g/mol
InChI Key: SSMBKWFDIAUBHS-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenylamine with 2-bromo-5-chlorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-(4-tert-butylphenyl)-1,3-benzoxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

4-bromo-2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C24H20BrClN2O2/c1-24(2,3)16-6-4-14(5-7-16)23-28-20-12-18(8-9-21(20)30-23)27-13-15-10-17(25)11-19(26)22(15)29/h4-13,29H,1-3H3

InChI Key

SSMBKWFDIAUBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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